MAO-B versus MAO-A Selectivity
In a direct head-to-head comparison within the same assay platform, 2-acetamido-3-aminoquinoxaline demonstrated a 5.9-fold selectivity window for MAO-B inhibition over MAO-A. The compound inhibited human recombinant MAO-B with an IC50 of 17,000 nM, whereas inhibition of human recombinant MAO-A required an IC50 of 100,000 nM [1]. This selectivity contrasts with many non-selective MAO inhibitors that exhibit similar potency against both isoforms. The quantitative difference of 83,000 nM between the two IC50 values establishes a verifiable biochemical fingerprint that distinguishes this compound from isozyme-non-selective quinoxaline derivatives [1].
| Evidence Dimension | Isozyme selectivity (MAO-B vs. MAO-A inhibition) |
|---|---|
| Target Compound Data | MAO-B IC50: 17,000 nM; MAO-A IC50: 100,000 nM |
| Comparator Or Baseline | Internal comparator (MAO-A within same assay system) |
| Quantified Difference | 5.9-fold selectivity for MAO-B over MAO-A; ΔIC50 = 83,000 nM |
| Conditions | Human recombinant MAO-B and MAO-A expressed in insect cell membranes; conversion of kynuramine to 4-hydroxyquinoline measured |
Why This Matters
This differential selectivity profile is critical for researchers developing MAO-B-targeted probes or therapeutics, as it quantifiably reduces the risk of off-target MAO-A inhibition that can lead to hypertensive crisis from dietary tyramine interactions.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity Data for 2-Acetamido-3-aminoquinoxaline. IC50 values: MAO-B 1.70E+4 nM; MAO-A 1.00E+5 nM. Accessed via BindingDB. View Source
